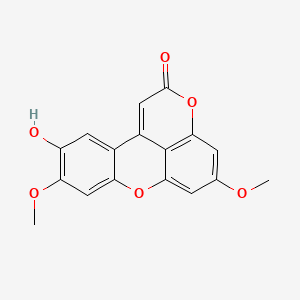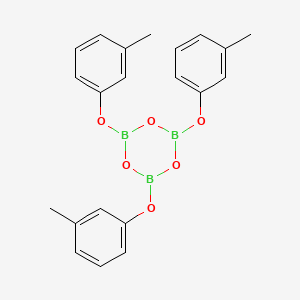
2,4,6-Tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound known for its unique chemical structure and properties. This compound is characterized by the presence of three m-tolyloxy groups attached to a trioxatriborinane core, making it an interesting subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with m-cresol in the presence of a base. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include toluene or dichloromethane.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-oxygen bonds.
Substitution: The m-tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various boron-containing derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound can form stable complexes with biomolecules, such as proteins and nucleic acids, through boron-oxygen and boron-nitrogen bonds. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:
2,4,6-Tris(dimethylaminomethyl)phenol: Known for its use as a curing agent in epoxy resins.
2,4,6-Tris(4-carboxyphenyl)-s-triazine: Used in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
2,4,6-Tris(4-methylphenyl)-1,3,5-triazine: Employed in the production of herbicides and polymer stabilizers.
The uniqueness of 2,4,6-Tris(m-tolyloxy)-1,3,5,2,4,6-trioxatriborinane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other boron-containing compounds .
Eigenschaften
CAS-Nummer |
114216-57-8 |
|---|---|
Molekularformel |
C21H21B3O6 |
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
2,4,6-tris(3-methylphenoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H21B3O6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
RSTMMCOWNHYIBP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


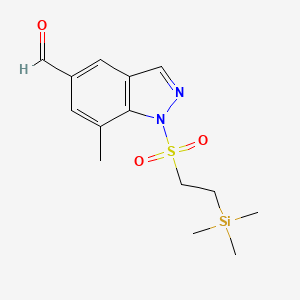

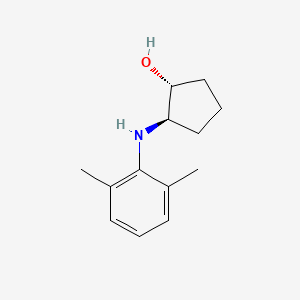
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358147.png)
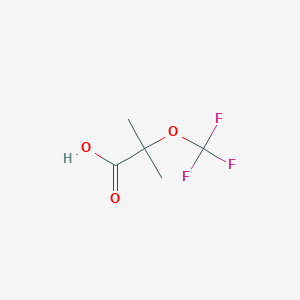
![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
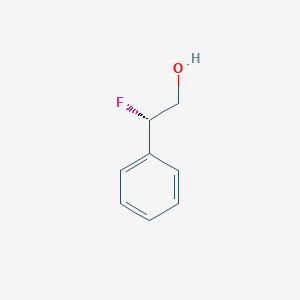
![3-[(Benzylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358189.png)


